molecular formula C18H27N3O5 B2941860 4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1025759-45-8

4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2941860
CAS No.: 1025759-45-8
M. Wt: 365.43
InChI Key: CODASNGPLSPUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including an amine, a morpholine ring, and a carboxylic acid, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functional group modifications. One common synthetic route includes the following steps:

  • Amination Reaction: : The initial step involves the reaction of 2-methoxyaniline with a suitable acyl chloride to form an amide intermediate.

  • Morpholine Introduction: : The morpholine ring is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The amine groups can be reduced to form secondary or tertiary amines.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Secondary and tertiary amines.

  • Substitution: : Various substituted morpholines and amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-((2-Methoxyphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid

  • 4-((2-Methoxyphenyl)amino)-2-((3-azetidinopropyl)amino)-4-oxobutanoic acid

  • 4-((2-Methoxyphenyl)amino)-2-((3-ethylaminopropyl)amino)-4-oxobutanoic acid

These compounds share similar structural features but differ in the nature of the substituents on the nitrogen atom, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-(2-methoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-25-16-6-3-2-5-14(16)20-17(22)13-15(18(23)24)19-7-4-8-21-9-11-26-12-10-21/h2-3,5-6,15,19H,4,7-13H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODASNGPLSPUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.